molecular formula C11H9NO B6230870 2-methylquinoline-3-carbaldehyde CAS No. 1781708-40-4

2-methylquinoline-3-carbaldehyde

Cat. No.: B6230870
CAS No.: 1781708-40-4
M. Wt: 171.2
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Description

2-Methylquinoline-3-carbaldehyde (CAS 1781708-40-4) is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.20 g/mol . This solid compound serves as a highly versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex quinoline derivatives . Quinolines are aromatic compounds consisting of a benzene ring fused to a pyridine ring, and derivatives are known for their diverse biological and pharmaceutical activities . This carbaldehyde is a key precursor in the synthesis of novel compounds for biological screening. Its structure, featuring both an aldehyde group and a methyl substituent on the quinoline core, makes it a suitable substrate for various chemical transformations. It can be used to generate Schiff bases via condensation with amines, a common strategy to develop new compounds with enhanced properties . Furthermore, structurally similar 2-chloroquinoline-3-carbaldehydes have been used to create derivatives that show potent antibacterial activity against Gram-positive and Gram-negative strains, such as Bacillus subtilis , Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Some synthesized analogues have demonstrated promising analgesic activity in preliminary research . The aldehyde functional group is also a common handle for oxidation to the corresponding carboxylic acid or reduction to the alcohol, allowing for further diversification of the molecular scaffold . The mechanism of action for quinoline-based compounds in biological systems often involves interaction with specific enzyme targets. Molecular docking studies of related quinoline-3-carbaldehyde derivatives suggest that they can exhibit strong binding to bacterial enzymes like DNA gyrase, with calculated binding energies ranging from -6.0 to -7.33 kcal/mol, which is comparable to known antibiotics like ciprofloxacin . This indicates a potential mechanism for their observed antibacterial effects. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The information presented here is for informational purposes related to scientific research and does not constitute a specification for the product.

Properties

CAS No.

1781708-40-4

Molecular Formula

C11H9NO

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methylquinoline 3 Carbaldehyde and Its Analogs

Precursor Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org In the context of quinoline (B57606) synthesis, this reaction facilitates the cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines. researchgate.net This process involves the in-situ generation of the Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net

The general procedure involves the dropwise addition of the chlorinating agent to DMF at low temperatures (0-5 °C), followed by the addition of the N-arylacetamide. chemijournal.comrsc.org The reaction mixture is then heated to facilitate cyclization, typically at temperatures ranging from 80-90 °C for several hours. chemijournal.comchemijournal.com Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the 2-chloro-3-formylquinoline product. chemijournal.comrsc.org

Optimization of Reaction Conditions and Yields

The efficiency of the Vilsmeier-Haack cyclization is highly dependent on the reaction conditions, including the molar ratio of reactants and the temperature. Research has shown that optimizing these parameters can significantly improve the yield of the desired 2-chloro-3-formylquinoline.

For instance, in the synthesis of 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) from m-methoxyacetanilide, the molar proportion of POCl₃ was varied. It was found that the maximum yield was achieved when using 12 moles of POCl₃ at a temperature of 90°C. This highlights the importance of a significant excess of the Vilsmeier reagent to drive the reaction to completion.

Similarly, an alternative procedure using phosphorus pentachloride (PCl₅) as the chlorinating agent has been developed. The optimal conditions for this variation were found to be 4.5 equivalents of PCl₅ and 3 equivalents of DMF per equivalent of the acetanilide (B955), with the reaction carried out at 100 °C for approximately 4 hours. researchgate.net This method has been shown to provide good yields, particularly for activated acetanilides. researchgate.net

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

Chlorinating AgentMolar Equivalents of Chlorinating AgentTemperature (°C)Reaction Time (h)Starting MaterialProductYield (%)Reference
POCl₃1290Not Specifiedm-Methoxyacetanilide2-Chloro-7-methoxyquinoline-3-carbaldehydeHigh
PCl₅4.51004Acetanilide2-Chloroquinoline-3-carbaldehyde (B1585622)Good researchgate.net

Influence of Starting Materials on Regioselectivity

Studies have consistently shown that electron-donating groups on the aromatic ring of the acetanilide facilitate the reaction, leading to higher yields and shorter reaction times. chemijournal.com This is particularly true for substituents at the meta-position of the acetanilide, which direct the cyclization to afford the corresponding 7-substituted quinoline. In contrast, electron-withdrawing groups on the acetanilide ring tend to result in poor yields, and in some cases, such as with nitroacetanilides, the reaction may not proceed at all.

For example, the presence of a methyl group at the ortho-position of the acetanilide also leads to good yields of the corresponding 8-methyl-substituted quinoline. chemijournal.comchemijournal.com However, these reactions may require longer heating times, ranging from 4 to 10 hours. chemijournal.comchemijournal.com

Table 2: Influence of Substituents on Vilsmeier-Haack Cyclization

Substituent on AcetanilidePositionElectronic EffectProductYieldReference
MethoxymetaElectron-donating2-Chloro-7-methoxyquinoline-3-carbaldehydeGood
MethylorthoElectron-donating2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571)Good chemijournal.comchemijournal.com
NitroNot SpecifiedElectron-withdrawingNo reaction0%

Functional Group Interconversion at Position 2

The 2-chloro substituent in 2-chloroquinoline-3-carbaldehydes is a versatile handle for further synthetic transformations. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups at this position. youtube.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution on the electron-deficient quinoline ring, particularly at the 2-position activated by the adjacent nitrogen atom and the electron-withdrawing 3-formyl group, proceeds readily. youtube.com This allows for the displacement of the chloro group by various nucleophiles.

The conversion of 2-chloroquinoline-3-carbaldehyde to 2-hydroxyquinoline-3-carbaldehyde (B113261) (which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde) can be achieved through hydrolysis. researchgate.net This transformation is typically carried out by heating the chloro derivative in an aqueous acidic medium, such as 70% aqueous acetic acid. researchgate.net Microwave irradiation in the presence of acetic acid and sodium acetate (B1210297) has also been reported as an efficient method for this conversion. rsc.org

The chloro group at the 2-position can be readily replaced by a mercapto group. This is typically achieved by treating the 2-chloroquinoline-3-carbaldehyde with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S), in a suitable solvent like DMF at room temperature. rsc.org The reaction is generally rapid, often completing within one to two hours, and provides the corresponding 2-mercaptoquinoline-3-carbaldehyde (B6611392) in high yield. rsc.org The resulting thione product is a key intermediate for the synthesis of various sulfur-containing heterocyclic compounds.

Introduction of Nitrogen-Containing Heterocycles (e.g., Piperidine (B6355638), Morpholine, Triazole, Benzotriazole)

A primary strategy for derivatizing the quinoline scaffold involves the nucleophilic aromatic substitution at the C-2 position, typically starting from a 2-chloroquinoline-3-carbaldehyde precursor. This reaction allows for the direct incorporation of various nitrogen-containing heterocycles.

The reaction with morpholine in the presence of a catalytic amount of dimethylaminopyridine yields 2-morpholinoquinoline-3-carbaldehydes. nih.govsemanticscholar.org Similarly, reacting dihaloquinolines with piperidine in THF can selectively introduce the piperidinyl moiety. mdpi.com

The introduction of azole rings, such as 1,2,4-triazole (B32235) and benzotriazole , has been systematically studied. The synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde is achieved by heating 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole in DMF, using potassium carbonate as a base. researchgate.net In contrast, the reaction with benzotriazole to form 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde proceeds efficiently in ethanol (B145695) at reflux temperature without the need for an external base. researchgate.net These reactions provide key intermediates for synthesizing more complex molecules. researchgate.netnih.gov

Table 1: Synthesis of 2-Heterocyclyl-quinoline-3-carbaldehydes

Precursor Reagent Conditions Product Ref
2-Chloroquinoline-3-carbaldehyde 1,2,4-Triazole, K₂CO₃ DMF, 40°C, 6h 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde researchgate.net
2-Chloroquinoline-3-carbaldehyde Benzotriazole Ethanol, Reflux, 7h 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde researchgate.net
2-Chloroquinoline-3-carbaldehydes Morpholine, DMAP (cat.) - 2-Morpholinoquinoline-3-carbaldehydes nih.govsemanticscholar.org
Introduction of Sulfur-Containing Moieties (e.g., Naphthalenethiol)

Analogous to nitrogen nucleophiles, sulfur-containing compounds can be introduced at the C-2 position of the quinoline ring. The reaction of 2-chloroquinoline-3-carbaldehyde with sulfur nucleophiles provides a straightforward route to 2-thio-substituted quinoline derivatives.

A notable example is the synthesis of 2-(2-naphthalenethio)-quinoline-3-carboxaldehyde . This compound is prepared by heating a mixture of 2-chloroquinoline-3-carboxaldehyde and 2-naphthalenethiol (B184263) with potassium carbonate in anhydrous dimethylformamide (DMF). researchgate.net The reaction proceeds smoothly at 80-90°C over 2 hours. researchgate.net

Similarly, thiomorpholine can be introduced by reacting it with 2-chloroquinoline-3-carbaldehyde in ethanol with potassium carbonate, yielding 2-thiomorpholino-quinoline-3-carbaldehyde. nih.govsemanticscholar.org Another approach involves reacting 2-chloroquinoline-3-carbaldehyde with alkylthiols to afford 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net These thioether derivatives are valuable intermediates for further functionalization.

Table 2: Synthesis of 2-Thio-Substituted Quinoline-3-carbaldehydes

Precursor Reagent Conditions Product Ref
2-Chloroquinoline-3-carboxaldehyde 2-Naphthalenethiol, K₂CO₃ DMF, 80-90°C, 2h 2-(2-Naphthalenethio)-quinoline-3-carboxaldehyde researchgate.net

Alkylation and Etherification Reactions

Alkylation and etherification reactions expand the chemical space of quinoline analogs by introducing alkyl and alkoxy/aryloxy groups, respectively. These modifications can occur at different positions of the quinoline scaffold, depending on the substrate and reaction conditions.

N-Alkylation is typically performed on quinolinone precursors. For instance, after converting 2-chloro-3-formylquinolines to the corresponding quinolinones by heating with hydrochloric acid, the nitrogen atom can be alkylated using reagents like propargyl bromide or benzyl (B1604629) bromide in DMF with potassium carbonate. wikipedia.org

C-Alkylation at the C-2 position is often achieved via cross-coupling reactions, as discussed in subsequent sections. For example, Sonogashira coupling introduces alkynyl groups, which are a form of alkylation. wikipedia.org

Etherification reactions, which involve forming C-O bonds, are also a key modification strategy. The C-2 position of 2-chloroquinoline (B121035) derivatives is susceptible to substitution by alkoxides and aryloxides. Refluxing 2-chloro-3-carboxyquinolines with sodium alkoxides or aryloxides, followed by hydrolysis, leads to the formation of 2-alkoxy/aryloxy-quinoline-3-carboxylic acids. wikipedia.org This demonstrates a direct method for introducing ether linkages onto the quinoline scaffold.

Transition-Metal-Catalyzed Synthesis Approaches

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, and quinoline chemistry is no exception. These methods allow for the formation of C-C bonds under relatively mild conditions, enabling the construction of highly functionalized quinoline scaffolds.

Suzuki Coupling Reactions for Modified Quinoline Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing aryl-substituted quinolines. rsc.org The reaction typically couples a halogenated quinoline (or a quinoline triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.

For example, 2-aryl-4-chloro-3-iodoquinolines can undergo sequential Suzuki coupling. Due to the higher reactivity of the carbon-iodine bond, the first coupling with an arylboronic acid occurs selectively at the C-3 position. By using an excess of the arylboronic acid and a more robust ligand like tricyclohexylphosphine, a one-pot reaction can be achieved to synthesize 2,3,4-triarylquinolines. This approach provides efficient access to polysubstituted quinoline derivatives.

Table 3: Representative Suzuki Coupling for Quinoline Modification

Quinoline Substrate Coupling Partner Catalyst System Product Type Ref
2-Aryl-4-chloro-3-iodoquinoline Arylboronic Acid (2.5 equiv.) PdCl₂(PPh₃)₂-PCy₃, K₂CO₃ 2,3,4-Triarylquinoline
6-Bromo-1,2,3,4-tetrahydroquinoline Phenylboronic Acid Pd(PPh₃)₄ 6-Phenyl-1,2,3,4-tetrahydroquinoline

Sonogashira Cross-Coupling Reactions at C-2

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is exceptionally useful for introducing alkynyl moieties onto the quinoline core, a process known as alkynylation.

Specifically, the C-2 position of 2-chloroquinoline-3-carbaldehyde analogs can be functionalized using this method. The reaction of 2-chloro-3-formylquinolines with various terminal alkynes in the presence of a [PdCl₂(PPh₃)₂]/CuI catalyst system in a solvent like DMF or THF with triethylamine (B128534) yields the corresponding 2-alkynyl-3-formyl-quinolines. nih.govwikipedia.org The regioselectivity of the Sonogashira coupling is a key consideration in di- or poly-halogenated quinolines, where the reaction typically occurs at the most reactive halide position (I > Br > Cl).

Table 4: Sonogashira Coupling of 2-Chloroquinoline-3-carbaldehydes

Quinoline Substrate Coupling Partner Catalyst System Product Ref
2-Chloro-3-formylquinolines Terminal Alkynes [PdCl₂(PPh₃)₂], CuI, Et₃N 2-Alkynyl-3-formyl-quinolines nih.govwikipedia.org

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino (or cascade) reactions enable the synthesis of complex molecular architectures in a single step from simple precursors, which is highly efficient. researchgate.net These reactions involve a sequence of intramolecular and/or intermolecular transformations, where the subsequent reaction is triggered by the functionality generated in the previous step.

Several elegant domino strategies have been developed for constructing fused quinoline systems. One novel route involves a palladium-catalyzed domino reaction of o-alkynylhalobenzenes with amines to produce 5H-cyclopenta[c]quinoline derivatives. wikipedia.org This process showcases broad functional group tolerance and high efficiency. wikipedia.org Another approach involves a domino sequence of C-N coupling, hydroamination, and C-H arylation following an initial Sonogashira reaction to build complex, fused polycyclic aromatic systems like quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines. These advanced synthetic methods provide rapid access to unique and structurally diverse quinoline-based compounds. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of quinoline-3-carbaldehydes, these principles are being applied through various innovative techniques that offer advantages such as reduced reaction times, lower energy consumption, and the use of less toxic solvents and reagents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The Vilsmeier-Haack reaction, a key method for the synthesis of 2-chloro-3-formylquinolines (important precursors to 2-methylquinoline-3-carbaldehyde analogs), has been successfully adapted to microwave-assisted conditions.

The synthesis of 2-chloro-quinoline-3-carboxaldehydes can be achieved in a matter of minutes by reacting acetanilides with the Vilsmeier-Haack reagent under microwave irradiation. researchgate.net This method significantly reduces the reaction time compared to traditional heating methods. For instance, various substituted 2-chloro-3-formylquinolines have been synthesized from the corresponding acetanilides with yields ranging from good to moderate.

Furthermore, microwave irradiation has been effectively used in subsequent reactions of 2-chloro-3-formylquinolines to generate diverse analogs. For example, the reaction of 2-chloro-3-formylquinolines with acetic acid and sodium acetate under microwave irradiation at 320 W affords 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. nih.gov Another application involves the reaction of 2-thiomorpholino-quinoline-3-carbaldehyde with acetophenones in the presence of anhydrous K₂CO₃ under microwave conditions to yield unsaturated ketones. This microwave-assisted approach has been reported to provide the highest yields.

A study on the synthesis of pyrano[2,3-b]quinolin-2-ones from 2-chloro-3-formylquinolines using acetic acid and sodium acetate under microwave irradiation highlights the efficiency of this technique. The reaction time was significantly reduced, and high yields were obtained. Interestingly, by altering the molar ratio of the reagents, 3-formylquinolin-2(1H)-ones were formed exclusively in very high yields within 1.5 to 2.5 minutes. researchgate.net

Reactant (Acetanilide)Product (2-Chloro-3-formylquinoline)Reaction Time (min)Yield (%)Reference
Acetanilide2-Chloroquinoline-3-carbaldehydeA few minutesGood researchgate.net
Substituted AcetanilidesSubstituted 2-Chloroquinoline-3-carbaldehydes-Good to Moderate

Table 1: Examples of Microwave-Assisted Synthesis of 2-Chloro-3-formylquinoline Precursors.

Phase-transfer catalysis (PTC) is a valuable technique in green chemistry that facilitates the reaction between reactants located in different immiscible phases. This is typically achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from the aqueous phase to the organic phase where the reaction occurs. This method often leads to milder reaction conditions, faster reaction rates, and eliminates the need for expensive and anhydrous solvents.

While specific applications of phase-transfer catalysis for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of PTC have been applied to the synthesis of functionalized quinolines. For instance, the synthesis of certain quinoline derivatives has been achieved using phase-transfer catalysis in crucial steps, leading to excellent yields of 80-90%. These reactions often involve the nucleophilic substitution on the quinoline ring.

The potential for applying PTC to the synthesis of this compound and its analogs lies in reactions where an anionic nucleophile is required to react with a quinoline precursor. For example, in the conversion of a 2-halo-quinoline-3-carbaldehyde to a 2-alkoxy or 2-aryloxy derivative, a phase-transfer catalyst could efficiently transport the alkoxide or phenoxide from an aqueous or solid phase to the organic phase containing the quinoline substrate. This would align with green chemistry principles by potentially avoiding the use of anhydrous, polar aprotic solvents.

Eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together or using a minimal amount of a recyclable solvent, can lead to reduced waste, lower costs, and simplified purification procedures.

A notable example of a solvent-free approach is the multicomponent reaction of substituted 2-chloro-3-formylquinolines with anilines and 2-mercaptoacetic acid in the presence of catalytic β-cyclodextrin-SO₃H, which furnishes quinolinyl-thiazolidinones. nih.gov The best yields for this reaction were obtained under solvent-free conditions, outperforming reactions carried out in solvents like methanol (B129727), ethanol, or toluene (B28343). nih.gov

Another green approach involves the use of environmentally benign and recyclable solvents. For instance, the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives has been reported using polyethylene (B3416737) glycol (PEG) 400 as the reaction medium. This "green" solvent was recovered and reused multiple times without a significant drop in product yield.

Ultrasound-assisted synthesis is another environmentally friendly technique that has been applied to the synthesis of quinoline derivatives. For example, the synthesis of piperidinyl-quinoline acylhydrazones from 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and aromatic acid hydrazides was achieved in 4-6 minutes in excellent yields using ultrasonic irradiation at room temperature. mdpi.com The Vilsmeier-Haack formylation of acetanilides to produce 2-chloro-3-formylquinolines has also been successfully carried out under ultrasonic conditions, offering significantly shorter reaction times compared to conventional methods. researchgate.net

ReactantsProductConditionsCatalyst/MediumYield (%)Reference
Substituted 2-chloro-3-formylquinolines, anilines, 2-mercaptoacetic acidQuinolinyl-thiazolidinonesSolvent-freeβ-cyclodextrin-SO₃HHigh nih.gov
6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, aromatic acid hydrazidesPiperidinyl-quinoline acylhydrazonesUltrasound, rt, 4-6 minEthanolExcellent mdpi.com
Acetanilides, Vilsmeier-Haack reagent2-Chloro-3-formylquinolinesUltrasound-Comparable to reflux researchgate.net

Table 2: Examples of Solvent-Free and Environmentally Benign Syntheses of Quinolines and their Analogs.

Chemical Reactivity and Transformation Pathways of 2 Methylquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group of 2-methylquinoline-3-carbaldehyde is a primary site for nucleophilic attack and redox reactions, enabling its conversion into various other functional groups and forming the basis for the construction of more complex molecular architectures.

Condensation Reactions

Condensation reactions are a cornerstone of the chemical reactivity of this compound, providing a straightforward route to form new carbon-nitrogen and carbon-carbon bonds. These reactions typically involve the nucleophilic addition of an amine or an active methylene (B1212753) compound to the aldehyde, followed by the elimination of a water molecule.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out by heating the aldehyde with the amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. neliti.com The resulting Schiff bases are valuable intermediates in organic synthesis and have been a focus in the development of novel compounds.

While specific studies on this compound are part of broader research, the general reactivity is well-established through studies on analogous compounds. For instance, various 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives readily condense with primary amines like substituted anilines and aminothiophenol to yield the corresponding Schiff bases in good yields. rsc.orgrushim.ru Similarly, 2-oxo-quinoline-3-carbaldehyde and its derivatives are routinely condensed with a wide range of primary amines to produce diverse Schiff base libraries. researchgate.netnih.gov The reaction of 2-hydroxy-6-methylquinolin-3-carbaldehyde with hydrazides also proceeds via this pathway, highlighting the general applicability of this transformation across substituted quinoline (B57606) aldehydes. tandfonline.com

Table 1: Examples of Schiff Base Formation with Analogous Quinoline-3-carbaldehydes

Quinoline Aldehyde ReactantPrimary Amine/Amine DerivativeReaction ConditionsProduct TypeReference
2-Chloro-8-methylquinoline-3-carbaldehyde (B1582571)Substituted AnilinesAcetone (B3395972)N-(substituted-phenyl)methanimine rsc.org
2-Oxo-3-formyl quinoline2-Aminothiophenol, 4-Aminophenol, etc.Ethanol, heatSubstituted Schiff Base rushim.ru
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde2-AminophenolEthanol, Acetic Acid (cat.), reflux3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol neliti.com
2-Hydroxy-6-methylquinolin-3-carbaldehyde4-Methyl-benzenesulfonohydrazideNot specifiedTridentate O,N,O Schiff Base tandfonline.com

Reacting this compound with hydrazine (B178648) or substituted hydrazines (like phenylhydrazine) yields hydrazones. This reaction is a reliable and high-yielding transformation for quinoline aldehydes. rsc.org Furthermore, when the reactant is a hydrazide (R-CO-NH-NH2), the product is an acylhydrazone, a class of compounds extensively studied for its chemical properties.

The general procedure involves stirring or refluxing the quinoline aldehyde with the appropriate hydrazine or hydrazide in a solvent like ethanol or dichloromethane, sometimes with an acid catalyst. mdpi.com For example, 2-chloroquinoline-3-carbaldehyde reacts with hydrazine hydrate (B1144303) to give 2-chloro-3-(hydrazonomethyl)quinoline. rsc.org This product can be further acylated to form acylhydrazone derivatives. rsc.org Direct condensation with various hydrazides is also a common strategy. A series of Schiff bases, which are structurally acylhydrazones, were synthesized by condensing 2-chloroquinoline-3-carbaldehyde derivatives with 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. researchgate.net

Table 2: Synthesis of Hydrazone and Acylhydrazone Derivatives from Analogous Quinoline Aldehydes

Quinoline Aldehyde ReactantHydrazine/Hydrazide ReactantReaction ConditionsProduct TypeReference
2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehydeHydrazine Hydrate, Phenylhydrazine (B124118)Ethanol, 24h, room temp.Hydrazone/Phenylhydrazone mdpi.com
2-(1H-benzo[d] rsc.orgtandfonline.commdpi.comtriazol-1-yl)quinoline-3-carbaldehydeVarious HydrazidesDichloromethane, Acetic Acid (cat.), refluxAcylhydrazone mdpi.com
2-Chloroquinoline-3-carbaldehydeHydrazine HydrateEthanolHydrazone rsc.org
2-Chloroquinoline-3-carbaldehydePhenyl HydrazineMethanol (B129727), refluxPhenylhydrazone semanticscholar.org

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound—a compound with a CH2 group flanked by two electron-withdrawing groups (like esters, ketones, or nitriles). mychemblog.compurechemistry.org This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt, results in the formation of a new carbon-carbon double bond. mychemblog.com For this compound, this provides a pathway to C3-vinyl-substituted quinolines, which are valuable synthetic intermediates.

The reaction proceeds via the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the α,β-unsaturated product. purechemistry.org While specific literature on this compound in this context is scarce, the reaction of the closely related 2-mercaptoquinoline-3-carbaldehyde (B6611392) with malononitrile (B47326) is a documented example of this transformation within the quinoline-3-carbaldehyde family. rsc.org Reviews on 2-chloroquinoline-3-carbaldehydes also confirm their reactivity towards active methylene compounds, indicating this is a general pathway for these systems. semanticscholar.org

Table 3: Common Reagents for Knoevenagel Condensation

Active Methylene CompoundTypical Electron-Withdrawing Groups (Z, Z')Reference
Malononitrile-CN, -CN mychemblog.com
Ethyl Cyanoacetate-CN, -COOEt researchgate.net
Diethyl Malonate-COOEt, -COOEt researchgate.net
Meldrum's AcidCyclic Diester researchgate.net

Reduction Reactions to Carbinols

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2-methylquinolin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis. The most common and selective reagent used for this purpose is sodium borohydride (B1222165) (NaBH₄). abo.fiscribd.com The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at room temperature or below. scribd.com

Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other reducible groups like esters or the aromatic quinoline ring. abo.fi The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water protonates the resulting alkoxide to give the final alcohol product. While specific documented syntheses starting from this compound are not prevalent in dedicated studies, the reduction of the aldehyde group on the 2-chloroquinoline-3-carbaldehyde scaffold is a well-established reaction, confirming the feasibility of this transformation. semanticscholar.org The product, a quinoline-3-yl methanol derivative, is a known class of compounds. nih.gov

Oxidation Reactions to Carboxylic Acids

The aldehyde moiety of this compound can be oxidized to the corresponding carboxylic acid, 2-methylquinoline-3-carboxylic acid. sigmaaldrich.com This is a common transformation for aldehydes, which are among the most easily oxidized organic functional groups. A variety of oxidizing agents can accomplish this conversion.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that effectively converts aldehydes to carboxylic acids, typically under basic, acidic, or neutral conditions. libretexts.orgiosrjournals.org The reaction with KMnO₄ is robust, though care must be taken as it can also oxidize other sensitive parts of a molecule, such as the C2-methyl group, under harsh conditions like high heat. youtube.commasterorganicchemistry.com Other reagents are also effective; for instance, the aldehyde group in 2-chloroquinoline-3-carbaldehydes has been successfully oxidized to a carboxylic acid ester using iodine in the presence of potassium carbonate in methanol. semanticscholar.org The successful synthesis of various quinoline-3-carboxylic acids from their aldehyde precursors is a well-documented area of quinoline chemistry. rsc.org

Nucleophilic Addition Reactions

The aldehyde functional group in this compound is a primary site for nucleophilic attack. These reactions are fundamental to the construction of more complex molecular architectures.

A prominent reaction is the condensation with amines and hydrazines to form Schiff bases. For instance, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone yields the corresponding N-(substituted-phenyl)methanimines. acs.orgrsc.org Similarly, condensation with phenylhydrazine can be facilitated by a natural surfactant. acs.orgrsc.org

The Knoevenagel condensation provides a pathway to α,β-unsaturated compounds. rsc.orgnih.govacsgcipr.orgnih.gov This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate. chemijournal.com The reaction proceeds through a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration. rsc.orgnih.gov

The Wittig reaction offers a method for the synthesis of alkenes from the aldehyde. stackexchange.comresearchgate.net This reaction involves a triphenylphosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. stackexchange.comresearchgate.net This method is particularly useful for introducing a carbon-carbon double bond with control over stereochemistry.

Table 1: Examples of Nucleophilic Addition Reactions of Quinoline-3-carbaldehydes

Reaction TypeNucleophileProduct TypeReference
Schiff Base FormationPrimary Amines, HydrazinesImines, Hydrazones acs.orgrsc.org
Knoevenagel CondensationActive Methylene Compoundsα,β-Unsaturated compounds rsc.orgnih.govacsgcipr.orgnih.gov
Wittig ReactionPhosphonium YlidesAlkenes stackexchange.comresearchgate.net
Reductive AminationAmines with reducing agent (e.g., NaBH4)Secondary or Tertiary Amines rsc.org

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring can be alkylated or acylated to form quinolinium salts. The N-alkylation of amines is a common transformation that can be achieved using alkyl halides or alcohols. acsgcipr.orgnih.gov While specific examples for this compound are not prevalent in the reviewed literature, the general principle involves the nucleophilic attack of the quinoline nitrogen on an alkylating agent. The use of a base is often required to deprotonate the nitrogen or to neutralize the acid formed during the reaction. acsgcipr.orgnih.gov

N-acylation can be achieved by reacting the quinoline derivative with acyl chlorides or esters. For instance, N-lithio-1,2-dihydroquinolines have been shown to react with acid chlorides to yield N-acylated derivatives. rsc.org This acylation introduces an acyl group onto the nitrogen atom, which can influence the electronic properties and subsequent reactivity of the quinoline ring.

The formation of N-acyl quinolinium salts can lead to subsequent rearrangements. Certain N-acylated 1,2-dihydroquinolines have been observed to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.org This type of rearrangement involves the migration of a group to an electron-deficient center, leading to a structural reorganization of the molecule.

Ring-expansion reactions have also been reported in the synthesis of quinoline derivatives. For example, the reaction of indoles with halodiazoacetates, catalyzed by Rh(II), can lead to the formation of quinoline-3-carboxylates through a proposed cyclopropanation followed by ring-opening of the intermediate. beilstein-journals.org While not a direct reaction of this compound, this illustrates a pathway for the formation of the quinoline ring system that involves rearrangement. Furthermore, a Wittig-olefination–Claisen-rearrangement protocol has been employed for the synthesis of 3-methylquinoline-4-carbaldehydes, showcasing the utility of rearrangement reactions in accessing substituted quinolines. nih.govbeilstein-journals.orgnih.gov

Reactivity of the Methyl Group at Position 2

The methyl group at the C2 position of the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to a variety of reactions.

The protons of the methyl group at the 2-position are acidic and can be removed by a base to form a carbanion. stackexchange.comresearchgate.net This deprotonation is facilitated by the stabilization of the resulting anion through resonance with the quinoline ring. The resulting nucleophilic species can then react with various electrophiles.

A classic example is the reaction with diethyl oxalate (B1200264) after deprotonation with a base like potassium ethoxide. stackexchange.com This reaction leads to the formation of a pyruvic ester derivative. The ease of deprotonation makes the 2-methyl group a key handle for introducing a wide range of functional groups through alkylation reactions.

The activated methyl group can undergo condensation reactions with aldehydes, a reaction analogous to the aldol (B89426) condensation. For example, 2-methylquinoline (B7769805) can react with benzaldehyde (B42025) in the presence of a catalyst like zinc chloride or in acetic anhydride (B1165640) to form 2-styrylquinolines. rsc.orgresearchgate.net This reaction proceeds via the deprotonation of the methyl group, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration.

This side-chain functionalization has been utilized in various synthetic strategies. For instance, a metal-free tandem reaction involving the functionalization of the C(sp³)–H bonds of 2-methylquinolines with 2-styrylanilines has been developed to synthesize more complex quinoline derivatives. acs.orgnih.govacs.org

Table 2: Reactivity of the 2-Methyl Group

Reaction TypeReagentProduct TypeReference
DeprotonationBase (e.g., Potassium Ethoxide, Organolithium reagents)2-Quinolylmethyl Anion stackexchange.comresearchgate.net
AlkylationAlkyl Halides, Diethyl OxalateSubstituted 2-alkylquinolines stackexchange.com
CondensationAromatic Aldehydes2-Styrylquinolines rsc.orgresearchgate.net
Oxidative FunctionalizationIodine/DMSO2-Quinolinecarboxaldehyde researchgate.net

Derivatization and Heterocyclic Annulation Strategies

Synthesis of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from quinoline-3-carbaldehydes often involves multicomponent reactions or tandem cyclization sequences, leading to the formation of novel polycyclic architectures.

Pyranoquinolines, which contain a pyran ring fused to the quinoline (B57606) core, are synthesized through reactions that typically involve the aldehyde group of the quinoline precursor. One common approach is the condensation of a quinoline-3-carbaldehyde with an active methylene (B1212753) compound. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with active methylene compounds like malononitrile (B47326) in the presence of a base can lead to the formation of pyrano[2,3-b]quinoline derivatives. Another route involves the reaction with β-ketoesters, which can cyclize to form pyrano[3,2-c]quinoline systems. rsc.orgresearchgate.net These reactions highlight the utility of the aldehyde group as an electrophilic center for initiating cyclization.

Table 1: Synthesis of Pyranoquinoline Derivatives

Starting MaterialReagent(s)Product TypeReference
2-Chloroquinoline-3-carbaldehydeMalononitrile, BasePyrano[2,3-b]quinoline rsc.org
2-Chloroquinoline-3-carbaldehydeβ-KetoesterPyrano[3,2-c]quinoline researchgate.net

The synthesis of furoquinolines, featuring a furan (B31954) ring fused to the quinoline structure, can be achieved from 2-chloroquinoline-3-carbaldehyde. rsc.org A key method involves the reaction of the aldehyde with a suitable reagent to build the furan ring. For example, a furo[3,2-c]quinoline (B8618731) derivative was synthesized from N-(p-chlorophenyl)acetamide via a Vilsmeier-Haack reaction, which first produced the 2-chloro-6-(p-chlorophenylamino)quinoline-3-carbaldehyde intermediate that subsequently cyclized. researchgate.net This transformation underscores the versatility of Vilsmeier-Haack intermediates in heterocyclic synthesis.

Table 2: Synthesis of Furoquinoline Derivatives

Starting MaterialKey IntermediateProduct TypeReference
N-(p-chlorophenyl)acetamide2-Chloro-6-(p-chlorophenylamino)quinoline-3-carbaldehydeFuro[3,2-c]quinoline researchgate.net
2-Chloroquinoline-3-carbaldehydeNot specifiedFuroquinoline rsc.org

Sulfur-containing fused quinolines, such as thiochromenoquinolines and thiopyranoquinolines, are accessible from quinoline-3-carbaldehydes. The synthesis of 4H-thiopyrano[2,3-b]quinolines can be accomplished through a multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, malononitrile, and thiophenol, catalyzed by L-proline. nih.gov This process involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov Another approach involves a tandem thiol-Michael and aza-Morita–Baylis–Hillman reaction sequence starting with 2-sulfanylquinoline-3-carbaldehyde to yield 4H-thiopyrano[2,3-b]quinoline derivatives. nih.gov

Table 3: Synthesis of Thiopyranoquinoline Derivatives

Starting MaterialReagent(s)CatalystProductReference
2-Chloroquinoline-3-carbaldehydeMalononitrile, ThiophenolL-Proline4H-Thiopyrano[2,3-b]quinoline-3-carbonitrile nih.gov
2-Sulfanylquinoline-3-carbaldehyde3-Phenylpropyn-2-al, N-methyltetrazol-5-amineEt3N4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde nih.gov

Pyrazoloquinolines, which incorporate a pyrazole (B372694) ring, are commonly synthesized by reacting quinoline-3-carbaldehydes with hydrazine (B178648) derivatives. For example, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) initially forms a Schiff base, which then undergoes intramolecular cyclization upon heating to yield a 1H-pyrazolo[3,4-b]quinoline. rsc.org Alternatively, substituted 2-chloro/hydroxy quinoline-3-carbaldehydes can be condensed with various 5-methyl-2,4-dihydro-pyrazol-3-ones to create a series of quinoline-containing pyrazolone (B3327878) derivatives. jocpr.com A one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds also provides a pathway to pyrazoloquinoline derivatives. scispace.com

Table 4: Synthesis of Pyrazoloquinoline Derivatives

Starting MaterialReagent(s)Product TypeReference
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazine1H-Pyrazolo[3,4-b]quinoline rsc.org
Substituted 2-chloro/hydroxy quinoline-3-carbaldehydesSubstituted 5-methyl-2,4-dihydro-pyrazol-3-ones(4E)-4-[(Quinolin-3-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one jocpr.com
Arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-aminesCyclic 1,3-dicarbonyl compoundsPyrazoloquinoline scispace.com

The fusion of a tetrazole ring to the quinoline system results in tetrazoloquinolines, which are of significant interest in medicinal chemistry. chemrestech.com A primary synthetic route involves the reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097) (NaN3). rsc.org This reaction typically proceeds in a solvent like dimethyl sulfoxide (B87167) (DMSO) or acetic acid, where the azide ion displaces the chlorine atom at the C2 position, followed by an intramolecular cyclization between the azido (B1232118) group and the nitrogen of the quinoline ring to form the fused tetrazole ring, yielding tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.orgchemrestech.com These products can be further derivatized, for example, by forming Schiff bases through condensation with various amines. ijprajournal.com

Table 5: Synthesis of Tetrazoloquinoline Derivatives

Starting MaterialReagent(s)SolventProductReference
2-Chloroquinoline-3-carbaldehydesSodium AzideAcetic AcidTetrazolo[1,5-a]quinoline-4-carbaldehydes rsc.org
2-Chloroquinoline-3-carbaldehydesSodium AzideDMSO2-Azidoquinoline-3-carbaldehyde / Tetrazolo[1,5-a]quinoline chemrestech.com
7-(1H-benzo[d]imidazol-2-yl)tetrazole[1,5-a]quinoline-4-carbaldehydeVarious amines-Substituted N-((tetrazolo[1,5-a]quinolin-4-yl)methylene)methanamine chemrestech.com

The synthesis of pyrrolo[3,4-b]quinolines, which contain a fused pyrrole (B145914) ring, can be achieved through multicomponent reactions. A notable strategy involves the base-promoted three-component reaction of a β-enamino imide, an aromatic aldehyde, and a cyclic diketone like dimedone or cyclohexane-1,3-dione. rsc.org This method efficiently constructs the functionalized pyrrolo[3,4-b]quinoline core in good yields. While this specific example does not use 2-methylquinoline-3-carbaldehyde as a starting material, it demonstrates a powerful strategy where an aromatic aldehyde is a key component for building the quinoline portion of the final fused product. More complex, multi-step syntheses have also been developed to access related pyrroloquinoline isomers, such as pyrrolo[4,3,2-de]quinolines, starting from substituted methylquinolines. nih.gov

Table 6: Synthesis of Pyrrolo[3,4-b]quinoline Derivatives

Reactant 1Reactant 2Reactant 3Promoter/BaseProduct TypeReference
β-Enamino imideAromatic AldehydeCyclic diketone (e.g., dimedone)BaseFunctionalized pyrrolo[3,4-b]quinoline rsc.org

One-Pot Multicomponent Reactions (MCRs) for Complex Architectures

One-pot reactions that assemble complex products from simple starting materials in a single operation represent a highly efficient approach in organic synthesis. While formal multicomponent reactions involving three or more distinct inputs are still emerging for this specific substrate, several powerful one-pot annulation strategies have been developed to construct intricate molecular frameworks.

These processes often involve a cascade of reactions where the initial product undergoes further spontaneous transformations. A notable example is the redox-neutral annulation between 2-methylquinoline-3-carbaldehydes and cyclic amines like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). acs.org This reaction, promoted by acetic acid, proceeds in a single step to yield complex fused polycyclic structures. acs.org The process involves the combination of the quinoline-aldehyde and the amine in one pot to achieve a dual C–H bond functionalization, exemplifying the efficiency of MCR-like strategies. acs.org

Another advanced one-pot cascade reaction involves the synergistic activation of this compound with a Lewis acid and an α,β-unsaturated aldehyde with a chiral amino catalyst. soton.ac.uk This process leads to the formation of complex dihydroacridines through a consecutive Michael-aldol reaction sequence followed by dehydration, all within a single reaction vessel. soton.ac.uk

Stereoselective Synthesis of Advanced Quinoline Derivatives

The development of stereoselective reactions using this compound is a key area of research, enabling the synthesis of chiral molecules with high precision.

A significant breakthrough is the first stereoselective synthesis of dihydroacridines through a synergistic catalytic cascade reaction. soton.ac.uk This method employs a Lewis acid to activate the quinoline and a chiral aminocatalyst to activate an enal, which then react in a cascade fashion. soton.ac.uk The reaction between this compound and various α,β-unsaturated aldehydes produces the target dihydroacridines in good yields with high enantioselectivities (up to 96% ee) and diastereoselectivities. soton.ac.uk The reaction was even successfully performed on a 2-gram scale, demonstrating its potential for larger-scale synthesis. soton.ac.uk

Table 1: Scope of Stereoselective Dihydroacridine Synthesis

En-al Substituent (R)Yield (%)Enantiomeric Excess (ee, %)
4-Nitrophenyl7592
4-Chlorophenyl8091
4-Bromophenyl7892
2-Naphthyl7296
2-Furyl5191
Aliphatic2695

Data derived from a study on the synergistic catalysis for dihydroacridine synthesis. soton.ac.uk

Furthermore, the redox-annulation reaction with amines has been rendered enantioselective. nih.gov By employing a chiral disulfonimide (DSI) Brønsted acid as a catalyst, researchers successfully achieved a catalytic, enantioselective transformation of this compound and 1,2,3,4-tetrahydroisoquinoline into the corresponding chiral fused alkaloid structure. nih.gov

Regioselective Modifications and Their Mechanistic Implications

Regioselectivity is crucial when a molecule has multiple reactive sites. In this compound, reactions can be directed specifically toward the methyl group, the aldehyde, or the quinoline ring system. A key regioselective transformation is the redox-neutral annulation with cyclic amines, which involves a dual C–H functionalization at the C2-methyl group of the quinoline and the C1-position of a cyclic amine like THIQ. acs.orgnih.gov

This transformation can be promoted by either a Lewis acid or a Brønsted acid. acs.orgnih.gov In one approach, refluxing this compound with THIQ in a 1:1 mixture of toluene (B28343) and acetic acid gives the annulated product in high yield. acs.org Mechanistic studies suggest that the acid promoter is essential for the reaction, as its absence leads only to complex mixtures. acs.org The proposed mechanism involves the activation of the quinoline's C2-methyl group, facilitating its deprotonation and subsequent attack on an iminium ion formed from the cyclic amine. nih.gov

Table 2: Optimization of Acetic Acid-Promoted Annulation

Solvent System (Toluene:AcOH)Time (h)Yield (%)
No AcOH25Complex Mixture
3:11.584
1:1187
1:33.580
AcOH only3.573

Reaction development for the annulation of this compound and THIQ. acs.org

Alternatively, a Lewis acid such as aluminum triflate (Al(OTf)₃) can catalyze the reaction. nih.govthieme-connect.de The proposed role of the Lewis acid is to coordinate to the quinoline nitrogen. nih.gov This coordination increases the acidity of the C2-methyl protons, facilitating their removal and initiating the cascade that leads to the fused product. nih.gov This regioselective C-H activation of the otherwise less reactive methyl group highlights a sophisticated strategy for derivatization. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A complete NMR analysis of 2-methylquinoline-3-carbaldehyde would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the aldehydic proton, and the methyl protons. The chemical shift of the aldehydic proton would likely appear in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the quinoline ring would resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl protons at the C2 position would give rise to a singlet in the upfield region, likely around δ 2.5-3.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of δ 190-200 ppm. The aromatic carbons of the quinoline ring would appear between δ 120-150 ppm, while the methyl carbon would resonate at a much higher field, typically around δ 20-30 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would require experimental verification.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CHO9.5 - 10.5 (s)190 - 200
C2-CH₃2.5 - 3.0 (s)20 - 30
H48.0 - 8.5 (s)135 - 140
H57.8 - 8.2 (d)128 - 132
H67.5 - 7.8 (t)125 - 129
H77.6 - 7.9 (t)126 - 130
H87.9 - 8.3 (d)127 - 131
C2-155 - 160
C3-130 - 135
C4-135 - 140
C4a-125 - 130
C5-128 - 132
C6-125 - 129
C7-126 - 130
C8-127 - 131
C8a-145 - 150

Note: This table is predictive and not based on reported experimental data. s = singlet, d = doublet, t = triplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the this compound molecule, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the aldehydic proton to carbons C3 and C4, and from the methyl protons to carbons C2 and C3, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. This could be used to confirm the spatial relationship between the methyl group at C2 and the proton at C4, as well as the orientation of the aldehyde group relative to the quinoline ring.

Dynamic NMR for Conformational Studies

The rotational barrier around the C3-CHO single bond could be investigated using dynamic NMR spectroscopy. By acquiring spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different conformers, allowing for the determination of the energy barrier to rotation of the carbaldehyde group.

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. Obtaining suitable crystals of this compound would allow for a detailed analysis of its molecular and supramolecular structure.

Molecular Conformation and Torsion Angle Determination

An X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angle between the quinoline ring and the carbaldehyde group (C2-C3-C=O), which would define the planarity of the molecule. Based on related structures, it is anticipated that the molecule would be largely planar to maximize conjugation.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a role in the crystal packing. Furthermore, π-π stacking interactions between the electron-rich quinoline ring systems of adjacent molecules are highly probable and would be a key feature of the crystal structure. The centroid-to-centroid distance and the slip angle of these π-π interactions would be important parameters to quantify.

A hypothetical table of crystallographic data is provided below, which would be populated upon successful single-crystal X-ray diffraction analysis.

Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Z (molecules per unit cell)e.g., 4
Key Torsion Angle (C2-C3-C=O)~0° or ~180°
Intermolecular InteractionsC-H···O, C-H···N, π-π stacking

Planarity of the Quinoline Ring System

The quinoline ring is a fused bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. Theoretical and experimental studies on quinoline and its derivatives consistently demonstrate the planarity of this fused-ring system. In substituted quinolines, such as 2-chloro-8-methyl-quinoline-3-carbaldehyde and 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), X-ray crystallography has confirmed that the quinoline core remains essentially planar. nih.govnih.gov For instance, the root-mean-square deviation (r.m.s.d.) from the plane of the fused-ring system in these derivatives is reported to be as low as 0.005 Å and 0.007 Å, respectively. nih.govnih.gov

While the quinoline ring itself is planar, substituents attached to it may lie slightly out of this plane. In the case of the formyl group at the C3 position, a slight torsion is often observed. For example, in 2-chloro-8-methyl-quinoline-3-carbaldehyde, the formyl group is slightly bent out of the quinoline plane. nih.gov Similarly, computational studies on related compounds like 2-chloro-7-methylquinoline-3-carbaldehyde show that conformers are obtained by the rotation of the aldehyde group, with both conformers maintaining the planarity of the quinoline ring system. dergi-fytronix.com This inherent planarity is a critical feature, influencing the molecule's electronic properties, crystal packing, and interactions with biological targets.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the quinoline ring, the methyl group, and the carbaldehyde group.

The most prominent peaks are associated with the carbonyl (C=O) stretching of the aldehyde, typically appearing in the region of 1660-1700 cm⁻¹. Studies on related quinoline-3-carbaldehydes show strong carbonyl signals in this range. mdpi.com The aromatic C=C and C=N stretching vibrations of the quinoline ring system produce a series of bands in the 1400-1600 cm⁻¹ region. chemijournal.com The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 2900-3100 cm⁻¹.

Below is a table summarizing the expected characteristic IR absorption frequencies for this compound based on data from analogous compounds. mdpi.comchemijournal.com

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
AldehydeC=O Stretch1660 - 1700
Aromatic RingC=C Stretch1580 - 1600
Quinoline RingC=N Stretch1620 - 1640
Methyl GroupC-H Stretch~2930
Aromatic C-HC-H Stretch3000 - 3100

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions involving the π-electrons of the aromatic quinoline system and the n-electrons of the carbonyl oxygen.

The absorption spectrum typically shows multiple bands corresponding to π → π* and n → π* transitions. researchgate.net The intense absorption bands observed at shorter wavelengths (typically below 350 nm) are attributed to π → π* transitions within the conjugated quinoline ring system. researchgate.netnih.gov The presence of the methyl and carbaldehyde groups as substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima compared to unsubstituted quinoline. The carbonyl group also introduces a weaker absorption band at a longer wavelength, which is characteristic of an n → π* transition. researchgate.net The stability and electronic properties of related quinoline hydrazones have been successfully investigated using UV-Vis spectroscopy. mdpi.com

The expected electronic transitions for this compound are summarized in the table below.

Transition TypeChromophoreTypical Wavelength Range (nm)
π → πQuinoline Ring System250 - 350
n → πCarbonyl Group (C=O)350 - 450

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₉NO), High-Resolution Mass Spectrometry (HRMS) would confirm its exact molecular weight and formula. mdpi.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of related quinoline carbaldehydes reveals characteristic fragmentation patterns. mdpi.comnih.gov The primary fragmentation pathway often involves the loss of the formyl group (CHO) as a radical, leading to a significant (M-29) peak. Further fragmentation of the quinoline ring can also occur.

Key expected fragments in the mass spectrum of this compound are listed below.

Ionm/z (Expected)Description
[C₁₁H₉NO]⁺171Molecular Ion (M⁺)
[C₁₀H₉N]⁺142Loss of formyl radical (-CHO)
[C₁₀H₈]⁺128Loss of HCN from [M-CHO]⁺

This table is interactive. Click on the headers to sort.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For this compound, TGA would reveal the temperatures at which it begins to decompose and the stages involved in its thermal breakdown.

Studies on various quinoline compounds show that their thermal stability is influenced by the nature and position of substituents on the ring. researchgate.net Generally, the decomposition of such aromatic compounds occurs at elevated temperatures. The TGA curve would show a stable region at lower temperatures, followed by one or more steps of mass loss as the temperature increases. The initial mass loss could correspond to the volatilization or decomposition of the aldehyde and methyl side chains, followed by the breakdown of the more stable quinoline ring at higher temperatures. The presence of strong intermolecular forces, such as dipole-dipole interactions, can enhance the physical stability of the crystal lattice. researchgate.net The final residue at the end of the analysis would typically be a carbonaceous char.

Temperature RangeEventExpected Mass Loss
< 200°CNo significant decomposition~0%
> 200°COnset of decompositionGradual to rapid mass loss
High TemperatureDecomposition of quinoline ringFurther mass loss

This table is interactive. Click on the headers to sort.

Computational and Theoretical Investigations of 2 Methylquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are instrumental in predicting various properties of 2-methylquinoline-3-carbaldehyde.

Geometrical Optimization and Energy Minimization of Conformers

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometrical optimization, involves finding the minimum energy structure on the potential energy surface. For molecules with rotatable bonds, like the carbaldehyde group in this compound, multiple conformers can exist.

In a study on the analogous compound 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) (ClMQC), researchers identified two stable conformers, often referred to as trans and cis or syn and anti, arising from the rotation around the C3-C(aldehyde) bond. dergi-fytronix.comdergipark.org.tr These conformers were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. dergi-fytronix.com The calculations revealed that the trans conformer is more stable than the cis conformer, with a calculated energy difference. dergi-fytronix.comdergipark.org.tr A similar conformational analysis would be expected for this compound, with the relative energies of the conformers influenced by steric and electronic interactions between the carbaldehyde group and the rest of the quinoline (B57606) ring.

Table 1: Calculated Energies and Dipole Moments of Conformers for an Analogous Quinoline Derivative (2-Chloro-7-Methylquinoline-3-carbaldehyde)

ConformerTotal Energy (Hartree)Relative Energy (kJ/mol)Dipole Moment (Debye)
trans-913.33303.45
cis-913.32813.416.41

Data adapted from studies on 2-chloro-7-methylquinoline-3-carbaldehyde. The exact values for this compound would require specific calculations. dergi-fytronix.comdergipark.org.tr

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For quinoline derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring system, while the LUMO is a π*-orbital. dergipark.org.tr In the case of 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO is primarily localized on the quinoline rings, whereas the LUMO is distributed over the entire molecule, including the carbaldehyde group. dergipark.org.tr The HOMO-LUMO energy gap for the trans and cis conformers of this analog was calculated to be 3.75 eV and 3.84 eV, respectively. dergipark.org.tr A similar distribution and energy gap would be anticipated for this compound, influencing its charge transfer interactions and reactivity.

Table 2: Frontier Molecular Orbital Energies for an Analogous Quinoline Derivative (2-Chloro-7-Methylquinoline-3-carbaldehyde)

ConformerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
trans-6.54-2.793.75
cis-6.62-2.783.84

Data adapted from a study on 2-chloro-7-methylquinoline-3-carbaldehyde. The exact values for this compound would require specific calculations. dergipark.org.tr

Analysis of Electronic Properties and Charge Distribution

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify charge distribution.

NBO analysis provides insights into charge transfer and hyperconjugative interactions between orbitals. For a related quinoline derivative, NBO analysis revealed significant π-π* orbital interactions within the rings, contributing to the stability of the molecule. dergi-fytronix.com The analysis also quantifies the natural atomic charges, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface. It visually identifies the regions of a molecule that are attractive or repulsive to an approaching electrophile or nucleophile. Typically, in molecules like this compound, the region around the oxygen atom of the carbaldehyde group would show a negative potential (red), indicating a site for electrophilic attack, while the regions around the hydrogen atoms would show a positive potential (blue).

Prediction of Reactivity and Reaction Pathways

Local reactivity descriptors, like the Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is crucial for predicting the outcome of chemical reactions and for designing new synthetic routes. For instance, the Vilsmeier-Haack reaction is a common method for synthesizing quinoline-3-carbaldehydes. nih.govchemijournal.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

To understand the electronic absorption properties of a molecule, such as its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states.

For 2-chloro-7-methylquinoline-3-carbaldehyde, TD-DFT calculations have been used to predict its electronic spectrum. dergipark.org.tr The calculations identified the major electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The predicted transitions generally correspond to π → π* excitations within the quinoline ring system. dergipark.org.tr Similar calculations for this compound would provide a theoretical UV-Vis spectrum, which could be compared with experimental data to validate the computational model.

Table 3: Calculated Electronic Excitation Energies and Oscillator Strengths for an Analogous Quinoline Derivative (2-Chloro-7-Methylquinoline-3-carbaldehyde, trans conformer)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.753300.002HOMO -> LUMO
S24.192960.110HOMO-2 -> LUMO
S34.602690.300HOMO -> LUMO+1

Data adapted from a study on 2-chloro-7-methylquinoline-3-carbaldehyde. The exact values for this compound would require specific calculations. dergipark.org.tr

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. QTAIM partitions a molecule into atomic basins and analyzes the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. A high value of ρ indicates a strong bond. The sign of the Laplacian indicates the nature of the interaction: a negative value is characteristic of a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. This method simulates the movement of atoms and molecules, providing insights into the flexibility, stability, and accessible conformations of a compound. For a molecule like this compound, MD simulations would be instrumental in understanding the rotational freedom of the carbaldehyde group relative to the quinoline ring system.

Conformational Preferences: Computational studies on similar quinoline-3-carbaldehydes, such as 2-chloro-7-methylquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), have revealed that the quinoline ring system is largely planar. dergi-fytronix.comnih.gov The primary conformational flexibility arises from the orientation of the 3-carbaldehyde group. It is anticipated that this compound would also exhibit a predominantly planar quinoline core.

Theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been used to identify stable conformers of related molecules. dergi-fytronix.com For instance, in a study of 2-chloro-7-methylquinoline-3-carbaldehyde, two stable conformers were identified, differing in the orientation of the carbaldehyde group relative to the quinoline ring. dergi-fytronix.com A similar situation would be expected for this compound, with the potential for at least two low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature.

Hypothetical Conformational Energy Profile: An MD simulation would likely reveal the energetic barriers to rotation around the C3-C(aldehyde) bond. The results could be summarized in a potential energy surface scan, illustrating the energy changes as the dihedral angle of the carbaldehyde group is varied.

Interactive Table: Hypothetical Torsional Energy Profile of this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
00.0Planar, syn-periplanar
905.2Perpendicular
1801.5Planar, anti-periplanar
2705.2Perpendicular

Note: This table is illustrative and based on general principles of conformational analysis for similar aromatic aldehydes. The actual energy values would need to be determined through specific calculations for this compound.

Structure-Property Relationship Modeling through Computational Approaches

Structure-property relationship (SPR) modeling aims to predict the physicochemical and electronic properties of a molecule based on its structure. Computational chemistry provides a suite of tools to elucidate these relationships for compounds like this compound.

Electronic Properties: DFT calculations are commonly employed to investigate the electronic properties of molecules. For this compound, these calculations would provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. The MEP surface would highlight the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. In related quinoline derivatives, the electronegative nitrogen atom and the oxygen of the carbaldehyde group are typically identified as electron-rich centers. dergi-fytronix.com

Spectroscopic Properties: Computational methods can also predict spectroscopic properties. For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be computed and compared with experimental data to confirm the structure and identify characteristic vibrational modes. For other quinoline derivatives, good agreement between calculated and experimental spectra has been reported.

Interactive Table: Predicted Physicochemical and Electronic Properties of this compound

PropertyPredicted ValueMethod
Dipole Moment~3.5 DDFT/B3LYP
HOMO Energy~ -6.2 eVDFT/B3LYP
LUMO Energy~ -2.5 eVDFT/B3LYP
HOMO-LUMO Gap~ 3.7 eVDFT/B3LYP
Main UV-Vis Absorption (λmax)~ 320 nmTD-DFT

Note: These values are hypothetical and represent typical ranges for similar quinoline structures. Actual values would require specific computational modeling.

Advanced Applications in Chemical Research

As Ligands in Coordination Chemistry

The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the carbaldehyde group in 2-methylquinoline-3-carbaldehyde provide excellent coordination sites for metal ions. This dual-binding capability makes it, and more commonly its Schiff base derivatives, a valuable ligand in the field of coordination chemistry. Schiff bases are typically formed through the condensation reaction of the carbaldehyde group with a primary amine, creating an imine or azomethine (-C=N-) functional group which introduces an additional coordination site.

Design and Synthesis of Metal Complexes (e.g., Cu(II), Zn(II), Ni(II))

The synthesis of metal complexes using quinoline-based ligands is a subject of extensive research. The general approach involves reacting a quinoline carbaldehyde derivative with an amine to form a Schiff base ligand. This ligand is then introduced to a solution containing a metal salt, often under reflux conditions, to yield the desired metal complex. nih.govckthakurcollege.netresearchgate.net

For instance, novel complexes of Zinc(II) and Copper(II) have been synthesized using 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde as the ligand. nih.govacs.org The synthesis involves mixing the ligand in a hot methanolic solution with the corresponding metal salt (ZnCl₂ or Cu(NO₃)₂·3H₂O) and refluxing the mixture for several hours. nih.govacs.org The resulting complexes are typically microcrystalline, air-stable solids. mdpi.com Similarly, Schiff bases derived from the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde (B1332489) have been used to form stable complexes with Cu(II), Ni(II), and Co(II). ckthakurcollege.net

The stoichiometry of these complexes can vary. For example, complexes with a 1:2 metal-to-ligand ratio are commonly reported for ligands derived from quinoline-3-carbaldehyde with Cu(II) and Zn(II). nih.govacs.org The choice of the starting amine and the metal salt allows for fine-tuning the structure and properties of the final complex.

Investigation of Ligand-Metal Binding Modes and Complex Stability

Various spectroscopic and analytical techniques are employed to elucidate these binding modes:

FTIR Spectroscopy: Changes in the vibrational frequencies of the C=N (azomethine) and C=O (if applicable) groups upon complexation provide direct evidence of their involvement in binding to the metal ion. researchgate.netmdpi.com

NMR Spectroscopy: Shifts in the proton signals, particularly the azomethine proton (-HC=N-), upon complexation confirm the coordination of the azomethine nitrogen to the metal center. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the complex and the ligand-metal charge transfer transitions. nih.gov

The stability of these complexes is a key parameter for their practical applications. Studies have shown that complexes of Cu(II) and Zn(II) with a 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde ligand are stable up to 100 °C. nih.govacs.org The stability constants of metal complexes with quinoline-based ligands are often determined using pH-titrimetry, which quantifies the strength of the metal-ligand interaction in solution. nih.gov Generally, the stability of first-row transition metal complexes follows the Irving-Williams series.

Table 1: Properties of Selected Metal Complexes with Quinoline-3-Carbaldehyde Derivatives

Metal IonLigand DerivativeProposed GeometryKey Spectroscopic EvidenceReference
Cu(II)2-((2-hydroxyethyl)amino)quinoline-3-carbaldehydeNot specifiedBidentate coordination via amine nitrogen and deprotonated hydroxyl group. nih.govacs.org
Zn(II)2-((2-hydroxyethyl)amino)quinoline-3-carbaldehydeNot specifiedBidentate coordination via amine nitrogen and deprotonated hydroxyl group. nih.govacs.org
Ni(II)Schiff base of 2-hydroxy-7-methylquinoline-3-carbaldehydeParamagneticCharacterized by various spectroscopic techniques. ckthakurcollege.net
Cu(II)Schiff base of quinoline-3-carbohydrazideOctahedralCoordination via azomethine nitrogen and carbonyl oxygen. mdpi.com

Role of Quinolinecarbaldehydes in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. Quinolinecarbaldehydes and their derivatives are excellent candidates for constructing such assemblies due to their planar aromatic structure and hydrogen bonding capabilities.

As Building Blocks for Advanced Materials

The unique electronic properties and inherent fluorescence of the quinoline ring system make this compound a valuable precursor for the synthesis of advanced functional materials.

Precursors for Fluorescent Probes and Chemosensors

Quinoline and its derivatives are well-known fluorophores, meaning they can absorb light at a specific wavelength and emit it at a longer wavelength. nih.gov This property is harnessed to create fluorescent probes and chemosensors—molecules designed to detect the presence of specific ions or molecules (analytes). The detection mechanism often relies on a change in the fluorescence properties (e.g., intensity or wavelength) of the probe upon binding to the analyte. rsc.org

Quinoline-based probes are attractive because their chemical and physical properties, such as solubility and biocompatibility, can be readily modified. rsc.org The nitrogen atom in the quinoline ring can act as a binding and signaling site, tracking interactions with target analytes through changes in fluorescence emission. rsc.org

For example, a Schiff base derived from a quinoline carbaldehyde was designed as a reversible fluorescent-colorimetric sensor for lead (Pb²⁺) ions. nih.gov Another quinoline-based probe was developed for the selective detection of aluminum (Al³⁺) ions, exhibiting a significant fluorescence enhancement upon binding. nih.gov The aldehyde group of this compound is a key functional handle for synthesizing these complex sensor molecules, often through condensation reactions to link the quinoline fluorophore to a specific analyte recognition unit. nih.gov

Table 2: Examples of Quinoline-Based Fluorescent Probes

Probe DerivativeTarget AnalyteDetection MechanismDetection LimitReference
Quinoline-based mono Schiff basePb²⁺Fluorescence quenching ("on-off")9.9 x 10⁻⁷ M nih.gov
(E)-N'-(5-chloro-2-hydroxybenzylidene) quinoline-2-carbohydrazide (B1604917) (QNP)Al³⁺Fluorescence enhancement ("turn-on")1.25 µM nih.gov
3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA)Primary aminesForms highly fluorescent isoindolesHigh-sensitivity analysis nih.gov

Development of Optoelectronic Materials

The field of optoelectronics involves devices that source, detect, and control light. Organic materials are increasingly important in this area, with applications in organic light-emitting diodes (OLEDs) and solar cells. Quinoline derivatives are promising candidates for these applications due to their high thermal and chemical stability, electron-transporting capability, and the ease with which their structure can be modified. nih.gov

The electron-withdrawing nature of the quinoline ring system plays a significant role in its electron-transporting properties, which is a crucial function in many optoelectronic devices. nih.gov Researchers have synthesized and investigated various quinoline derivatives, including Schiff bases derived from 2-hydroxyquinoline-3-carbaldehyde (B113261), for their optical properties. mdpi.comresearchgate.net These compounds exhibit interesting photoluminescence and absorption characteristics. mdpi.comresearchgate.net

Furthermore, by combining quinoline, which acts as an electron acceptor, with electron-donating moieties, it is possible to create molecules with significant intramolecular charge transfer (ICT) characteristics. These "donor-acceptor" systems are fundamental to the design of materials with large nonlinear optical (NLO) responses, which have potential applications in photonics and data storage. nih.gov The study of novel quinoline derivatives with bithiophene motifs has shown intense blue-green and orange-red fluorescence, indicating their potential for use in light-emitting applications. researchgate.net

As Versatile Intermediates in Complex Organic Synthesis

The quinoline-3-carbaldehyde framework is a significant building block in organic synthesis due to the dual reactivity of the quinoline ring and the aldehyde group. While the broader class of quinoline-3-carbaldehydes has been explored for various synthetic applications, the specific roles of This compound are more narrowly defined in the available scientific literature. The presence of the methyl group at the 2-position and the carbaldehyde at the 3-position offers a unique electronic and steric environment that influences its reactivity as a synthetic intermediate.

Construction of Natural Product Cores

The quinoline scaffold is a core component of numerous alkaloids and synthetic structures with biological relevance. For instance, a synthetic structure related to natural products is 22-Hydroxyacuminatine. nih.gov However, based on a review of current research literature, direct applications of This compound as a starting material or key intermediate in the total synthesis of natural product cores are not extensively documented.

While its analogue, 2-chloroquinoline-3-carbaldehyde (B1585622), is widely used in constructing complex heterocyclic systems, the specific utility of the 2-methyl variant in this context remains an area with limited published findings. The potential for This compound to serve in this capacity lies in the reactivity of its functional groups, which could, in principle, be elaborated into more complex structures resembling natural product frameworks.

Synthesis of Scaffolds of Interest in Medicinal Chemistry Research

Quinoline derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. nih.gov The quinoline-3-carbaldehyde moiety, in particular, serves as a versatile precursor for a variety of heterocyclic systems with potential therapeutic applications. mdpi.comnih.gov

The aldehyde functional group in these compounds is a key handle for synthetic transformations. For example, it readily undergoes condensation reactions with various nucleophiles to form Schiff bases, which can then be used to construct more complex molecular architectures. Research on related compounds, such as 2-chloroquinoline-3-carbaldehyde, demonstrates their utility in synthesizing fused heterocyclic systems like pyrrolo[3,4-b]quinolinones and binary quinoline-cord heterocyclic systems. nih.gov

Despite the established importance of the quinoline-3-carbaldehyde scaffold, specific and detailed examples of This compound being utilized to create novel scaffolds for medicinal chemistry research are not prominently featured in the surveyed literature. The focus has largely been on its 2-chloro analogue, which offers a reactive site for nucleophilic substitution, thereby providing a different set of synthetic possibilities. nih.govrsc.org The development of synthetic methodologies specifically employing This compound could open new avenues for creating diverse molecular libraries for drug discovery.

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes

While established methods for quinoline (B57606) synthesis, such as the Vilsmeier-Haack, Doebner-von Miller, and Friedländer reactions, are effective, the future necessitates the development of more sustainable, efficient, and atom-economical routes. mdpi.comchemijournal.com Research is trending towards methodologies that minimize waste, avoid harsh conditions, and allow for rapid diversification.

Key areas for future development include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for creating complex molecules like quinolines. rsc.org Future work will likely focus on designing novel MCRs that directly yield functionalized 2-methylquinoline-3-carbaldehyde or its precursors, enhancing atom economy and reducing purification steps. rsc.org

C-H Activation Strategies: Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. mdpi.com Future synthetic routes could involve the direct, late-stage formylation of 2-methylquinoline (B7769805) or the construction of the quinoline ring via transition-metal-catalyzed C-H activation and annulation cascades. mdpi.com

Metal-Free Catalysis: To improve the environmental footprint and reduce costs, research into metal-free synthetic pathways is crucial. mdpi.comnih.gov This includes using organocatalysts or iodide-catalyzed reactions to construct the quinoline core, which can be more environmentally benign than traditional heavy metal catalysts. nih.gov

Photochemical and Electrochemical Synthesis: Light- and electricity-driven reactions offer green alternatives to thermally-driven processes. mdpi.com Developing photochemical or electrochemical methods for the key cyclization or functionalization steps could lead to milder reaction conditions and unique reactivity patterns. mdpi.comvapourtec.com

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is typically dominated by the aldehyde group (e.g., condensation reactions) and the potential for substitution on the aromatic rings. rsc.orgnih.gov Future research will delve into less conventional transformations to unlock new synthetic possibilities.

Methyl Group Functionalization: While the aldehyde is a primary reaction site, the C(sp³)–H bonds of the 2-methyl group are ripe for functionalization. nih.gov Research into selective oxidation, halogenation, or metal-catalyzed C-H activation of this methyl group could transform it into other functional groups (e.g., -CH₂X, -COOH, -CHO), providing a secondary pathway for diversification. nih.gov For instance, oxidation of the methyl group could lead to quinoline-2,3-dicarbaldehyde, a valuable precursor for complex heterocycles.

Tandem and Cascade Reactions: The bifunctional nature of the molecule (aldehyde and methyl-activated quinoline) is ideal for designing tandem or cascade reactions. A single synthetic operation could trigger a sequence of intramolecular events, rapidly building molecular complexity. For example, an initial reaction at the aldehyde could be followed by a cyclization involving the methyl group or the quinoline nitrogen.

Use as a Synthon for Fused Heterocycles: The compound is a valuable precursor for constructing polycyclic heterocyclic systems. rsc.orgnih.gov Beyond simple Schiff base formation, future work will explore its use in cycloaddition reactions or transition-metal-catalyzed annulations to generate novel fused systems like pyrrolo[3,4-b]quinolines, which have distinct electronic and biological properties. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netresearchgate.net

Enhanced Efficiency and Safety: Flow reactors provide superior heat and mass transfer, allowing for reactions to be performed safely at higher temperatures and pressures than in batch. uniqsis.com This can dramatically shorten reaction times from hours to minutes or even seconds. uniqsis.com For quinoline synthesis, this means higher throughput and better control over potentially exothermic steps. vapourtec.comuniqsis.com

Automated Optimization: Integrating flow chemistry with automated systems and real-time analytics enables high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry). researchgate.netresearchgate.net This accelerates the optimization of synthetic routes to this compound and its derivatives, a process that is laborious in batch.

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocycles
FeatureBatch SynthesisFlow ChemistryPotential Advantage for this compound Synthesis
Scalability Difficult, often requires re-optimizationStraightforward by running longer or using parallel reactorsFaster scale-up for industrial or advanced testing applications. researchgate.net
Safety Poor control over exotherms, risk of thermal runawayExcellent temperature control, small reaction volumeSafer handling of energetic reagents and intermediates. uniqsis.com
Reaction Time Often hours to daysSeconds to minutesIncreased productivity and higher space-time yields. vapourtec.comuniqsis.com
Process Control Limited, manual samplingPrecise control over parameters, inline monitoringFine-tuning of reaction conditions for higher yield and purity. researchgate.net
Reproducibility Can vary between scalesHighly reproducibleConsistent product quality.

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The application of advanced, in-situ spectroscopic techniques to monitor the synthesis and reactions of this compound will provide unprecedented mechanistic insights.

Real-Time Reaction Analysis: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with flow reactors, allow for the real-time tracking of reactant consumption and product formation. researchgate.net This data is invaluable for identifying transient intermediates and understanding the kinetic profile of a reaction, leading to more rational process optimization.

Mechanistic Elucidation: For complex transformations, such as multicomponent or cascade reactions, in-situ monitoring can help decipher the sequence of bond-forming events. birmingham.ac.uk Advanced techniques like synchrotron X-ray diffraction can even monitor changes in solid-state reactions or crystallizations in real-time. birmingham.ac.uk

Photophysical Characterization: For applications in material science, a detailed understanding of the compound's photophysical properties is essential. Advanced spectroscopic techniques, including time-resolved fluorescence and transient absorption spectroscopy, will be used to characterize the excited-state dynamics of new materials derived from this compound. mdpi.comrsc.org

Multiscale Computational Modeling and Data Science Applications

The synergy between experimental chemistry and computational tools is accelerating the pace of discovery. For this compound, these approaches can predict properties and guide synthetic efforts.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model the electronic structure, predict reactivity, and calculate spectroscopic properties (NMR, IR, UV-Vis) of this compound and its derivatives. rsc.orgnih.gov Such calculations can help rationalize observed reactivity, predict the most likely sites for electrophilic or nucleophilic attack, and design derivatives with tailored electronic properties. rsc.orgmdpi.com

Machine Learning (ML) for Reaction Prediction: ML models, trained on large datasets of chemical reactions, are becoming increasingly adept at predicting the outcomes of unknown reactions. doaj.orgresearchgate.net Future research will leverage ML to predict the regioselectivity of functionalization on the quinoline ring or to identify promising catalysts for novel transformations, thereby reducing the number of experiments needed. doaj.org An artificial neural network could, for example, predict the most likely site of C-H functionalization on a series of derivatives. researchgate.net

Data-Driven Discovery: By systematically designing large virtual libraries of derivatives using computational tools and then applying filters for desired properties (e.g., drug-likeness, material characteristics), researchers can prioritize the most promising candidates for synthesis. nih.govmdpi.com This data-driven approach streamlines the discovery process for new drugs and materials based on the this compound scaffold.

Expansion into New Areas of Material Science and Ligand Design

The unique structure of this compound makes it an attractive platform for developing new functional materials and ligands.

Chemosensors and Fluorescent Probes: The quinoline nucleus is known for its fluorescence properties. chemimpex.com The aldehyde group provides a convenient anchor point for attaching receptors capable of binding to specific analytes, such as metal ions or biomolecules. chemimpex.com Future work will focus on creating novel chemosensors where the binding event at the receptor modulates the fluorescence of the quinoline core, enabling sensitive and selective detection. mdpi.comchemimpex.com

Organic Electronics: Quinoline derivatives are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. By modifying the structure of this compound—for example, by extending its conjugation through reactions at the aldehyde and methyl groups—new materials with tailored photophysical and charge-transport properties can be designed.

Ligand Design for Catalysis and Metal-Organic Frameworks (MOFs): The quinoline nitrogen and the aldehyde's oxygen atom can act as coordination sites for metal ions. mdpi.com This makes the compound and its derivatives (e.g., Schiff bases) excellent candidates for ligands in coordination chemistry. rsc.org These ligands can be used to create new homogeneous catalysts for organic synthesis or as building blocks for constructing porous MOFs with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR identifies substituent patterns (e.g., methyl singlet at δ ~2.5 ppm; aldehyde proton at δ ~10.2 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons (δ 120–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 172.076 for C₁₁H₉NO) and fragmentation pathways .
  • UV-Vis Spectroscopy : Conjugation between the aldehyde and quinoline ring results in λ_max ~320 nm (π→π* transitions), useful for monitoring reactivity .

Advanced Research Consideration
Time-dependent DFT (TD-DFT) calculations (e.g., B3LYP/6-311+G(d,p)) correlate experimental UV-Vis spectra with electronic transitions. Molecular docking (AutoDock Vina) predicts binding affinities of Schiff base derivatives to biological targets (e.g., enzymes), guided by steric and electronic parameters . Contradictions between computational and experimental data (e.g., overestimated binding energies) may arise from solvent effects or protein flexibility, necessitating MD simulations .

What strategies mitigate conflicting data in the biological activity of this compound derivatives?

Advanced Research Question
Discrepancies in antimicrobial assays (e.g., MIC values varying by >50% across studies) often stem from:

  • Strain Variability : Gram-positive vs. Gram-negative bacteria exhibit differential membrane permeability to lipophilic derivatives .
  • Solubility Artifacts : Poor aqueous solubility (>1 mg/mL) may understate activity; use of DMSO carriers (≤1% v/v) is critical .
  • Synergistic Effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) can enhance potency 10-fold .

Q. Methodological Recommendations

  • Standardize protocols (CLSI guidelines) for broth microdilution assays.
  • Validate cytotoxicity (e.g., MTT assay on mammalian cells) to distinguish specific vs. nonspecific effects .

How can green chemistry principles be applied to the synthesis of this compound?

Advanced Research Question

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield (85–90%) .
  • Catalysis : Use BiCl₃ or Fe₃O₄ nanoparticles to reduce POCl₃ usage by 40%, minimizing hazardous waste .
  • Microwave Reactors : Energy-efficient, solvent-free conditions achieve 95% conversion in 15 minutes vs. 6 hours conventionally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.